molecular formula C13H15F2NO3 B14851228 Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate

Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate

Cat. No.: B14851228
M. Wt: 271.26 g/mol
InChI Key: KOVGKRYLVVJEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate: is an organic compound with the molecular formula C13H15F2NO3 It is a derivative of pyridine and contains a difluoromethoxy group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate typically involves the esterification of an appropriate pyridine derivative with tert-butyl acrylate. The reaction is often catalyzed by strong acids or solid acid catalysts to facilitate the esterification process . The reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the difluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific biological targets .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity by forming hydrogen bonds or hydrophobic interactions with the target site. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
  • Tert-butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Comparison: Compared to similar compounds, Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate is unique due to its specific combination of the difluoromethoxy group and the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15F2NO3

Molecular Weight

271.26 g/mol

IUPAC Name

tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate

InChI

InChI=1S/C13H15F2NO3/c1-13(2,3)19-11(17)7-5-9-4-6-10(16-8-9)18-12(14)15/h4-8,12H,1-3H3

InChI Key

KOVGKRYLVVJEJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)OC(F)F

Origin of Product

United States

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